

Structure-Activity Relationship of 4-(Nitrophenyl)-3-thiosemicarbazide Analogs: A Comparative Guide

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Compound of Interest

Compound Name: 4-(2-Nitrophenyl)-3-thiosemicarbazide

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An objective comparison of the biological activities of 4-(Nitrophenyl)-3-thiosemicarbazide analogs based on available experimental data. This guide is intended for researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-(Nitrophenyl)-3-thiosemicarbazide analogs, focusing on their anticancer and antibacterial properties. While the initial focus was on **4-(2-Nitrophenyl)-3-thiosemicarbazide** derivatives, the available literature provides more extensive data on 4-(4-Nitrophenyl) analogs. Therefore, this guide primarily summarizes the findings for the latter, offering valuable insights into the impact of structural modifications on biological activity.

Quantitative Biological Activity Data

The following tables summarize the in vitro anticancer and antibacterial activities of a series of 1-(pyridin-2/3/4-oyl)-4-(4-nitrophenyl)thiosemicarbazide analogs.

Anticancer Activity

The antiproliferative activity of the synthesized compounds was evaluated against three human cancer cell lines: A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and MCF-7

(breast adenocarcinoma). The results are presented as IC50 values (the concentration required to inhibit 50% of cell growth).[1][2]

Compound	R	IC50 (µM) vs. A549	IC50 (µM) vs. HepG2	IC50 (µM) vs. MCF-7
1	pyridin-2-yl	6.88	3.47	1.92
2	pyridin-3-yl	>100	>100	>100
3	pyridin-4-yl	>100	>100	>100
4	pyridin-2-yl	10.11	11.23	8.98
5	pyridin-3-yl	>100	>100	>100
6	pyridin-4-yl	89.12	78.23	95.14
7	pyridin-2-yl	>100	>100	>100
8	pyridin-3-yl	95.67	88.12	91.45
9	pyridin-4-yl	>100	>100	>100

Note: Compounds 1-3 are 1-(pyridin-X-oyl)-4-(4-nitrophenyl)thiosemicbazides. Compounds 4-6 are 1-(pyridin-X-oyl)-4-(2,4-dichlorophenyl)thiosemicbazides. Compounds 7-9 are 1-(pyridin-X-oyl)-4-(4-methylphenyl)thiosemicbazides. Data for compounds 4-9 are included for comparative purposes to highlight the significance of the 4-nitrophenyl group.

Structure-Activity Relationship (SAR) for Anticancer Activity:

- The presence of a 4-nitrophenyl group at the N4 position of the thiosemicbazide scaffold is crucial for significant antiproliferative activity.
- The position of the nitrogen atom in the pyridine ring at the N1 position also plays a critical role. A pyridin-2-yl substituent (Compound 1) resulted in the highest potency against all three cell lines.[1]
- Substitution of the 4-nitrophenyl group with either a 2,4-dichlorophenyl or a 4-methylphenyl group led to a dramatic decrease in anticancer activity.

Antibacterial Activity

The antibacterial activity of the compounds was assessed against Gram-positive bacteria (*Staphylococcus aureus*, *Staphylococcus epidermidis*) and micro-aerobic Gram-positive bacteria (*Streptococcus mutans*, *Streptococcus sanguinis*). The results are presented as Minimum Inhibitory Concentration (MIC) in $\mu\text{g/mL}$.^{[1][2]}

Compound	R	MIC ($\mu\text{g/mL}$)	MIC ($\mu\text{g/mL}$)	MIC ($\mu\text{g/mL}$)	MIC ($\mu\text{g/mL}$)
		vs. <i>S. aureus</i>	vs. <i>S. epidermidis</i>	vs. <i>S. mutans</i>	vs. <i>S. sanguinis</i>
1	pyridin-2-yl	>125	>125	>125	>125
2	pyridin-3-yl	62.5	31.25	62.5	62.5
3	pyridin-4-yl	>125	>125	>125	>125
4	pyridin-2-yl	>125	>125	>125	>125
5	pyridin-3-yl	31.25	15.62	62.5	31.25
6	pyridin-4-yl	7.81	7.81	15.62	15.62
7	pyridin-2-yl	15.62	7.81	15.62	7.81
8	pyridin-3-yl	7.81	7.81	7.81	7.81
9	pyridin-4-yl	>125	>125	>125	>125

Structure-Activity Relationship (SAR) for Antibacterial Activity:

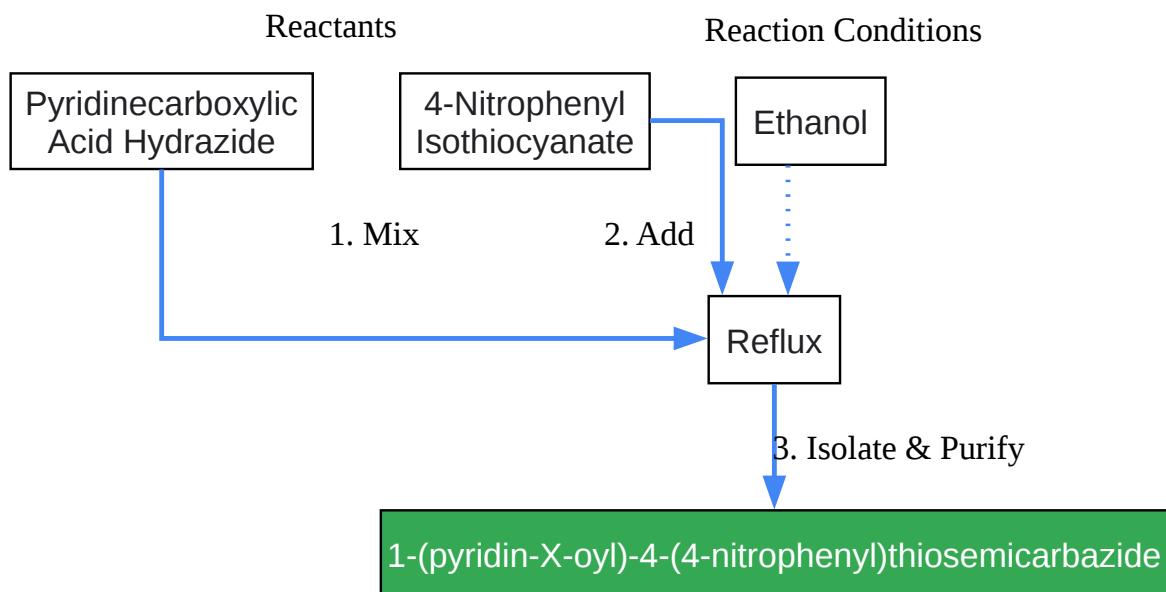
- Unlike the anticancer activity, the 4-nitrophenyl group did not consistently confer the highest antibacterial potency.
- The most potent antibacterial compounds were those with 2,4-dichlorophenyl (Compounds 5 and 6) and 4-methylphenyl (Compounds 7 and 8) substitutions.
- Specifically, 1-(nicotinoyl)-4-(2,4-dichlorophenyl)thiosemicarbazide (Compound 5) and 1-(isonicotinoyl)-4-(2,4-dichlorophenyl)thiosemicarbazide (Compound 6) showed strong activity, as did the 4-methylphenyl analogs with pyridin-2-yl and pyridin-3-yl substitutions (Compounds 7 and 8).^[1]

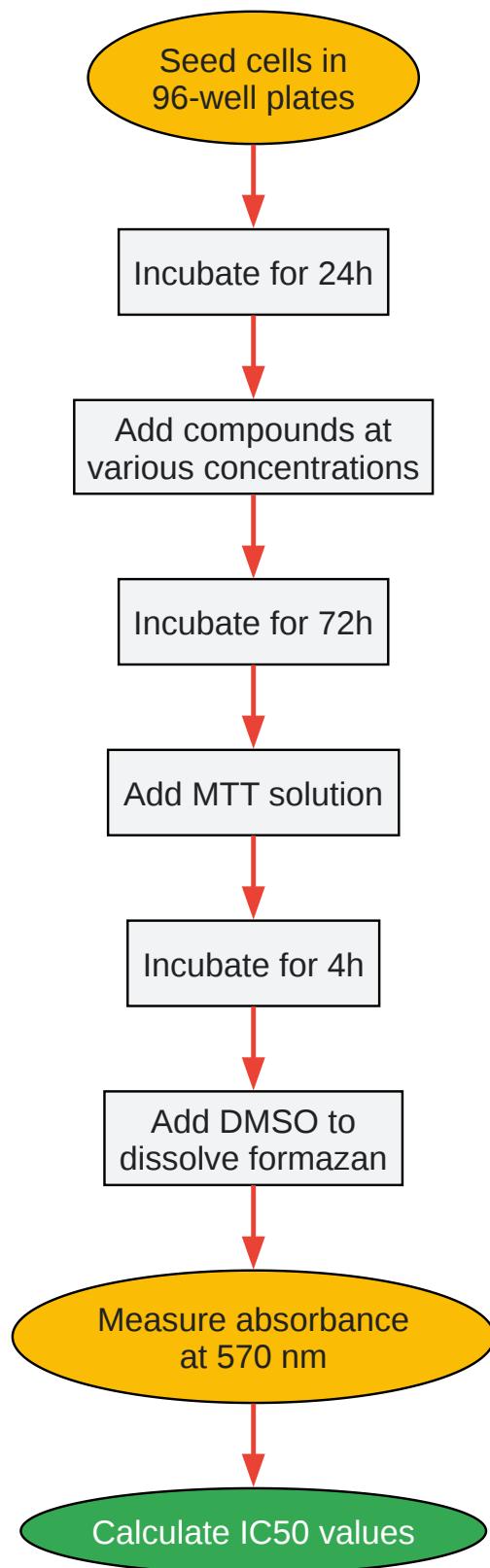
Experimental Protocols

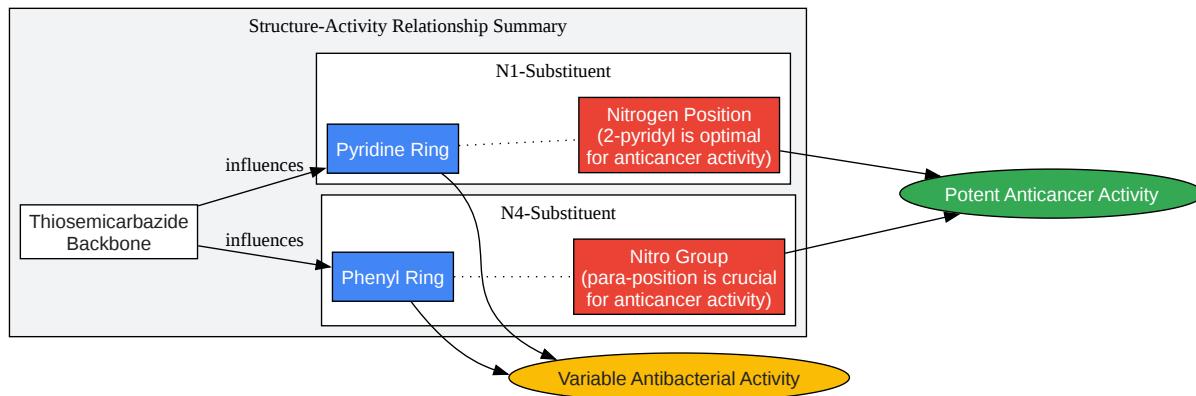
General Synthesis of 1-(pyridin-X-oyl)-4-(4-nitrophenyl)thiosemicarbazides

The synthesis of the title compounds is typically achieved through a one-step reaction.[\[1\]](#)

Workflow for the Synthesis of 4-(Nitrophenyl)-3-thiosemicarbazide Analogs







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